molecular formula C16H16O B8172992 4-(Benzyloxy)-2-methyl-1-vinylbenzene

4-(Benzyloxy)-2-methyl-1-vinylbenzene

Cat. No.: B8172992
M. Wt: 224.30 g/mol
InChI Key: QLBWOONACJJGKK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methyl-1-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 4, a methyl group (-CH₃) at position 2, and a vinyl group (-CH=CH₂) at position 1. Its molecular formula is C₁₆H₁₆O, with a molecular weight of 224.29 g/mol. The vinyl group imparts reactivity for polymerization or electrophilic additions, while the benzyloxy and methyl groups influence electronic and steric properties. This compound is of interest in organic synthesis and materials science due to its versatile functional groups .

Properties

IUPAC Name

1-ethenyl-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-15-9-10-16(11-13(15)2)17-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBWOONACJJGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-hydroxy-2-methyl-1-vinylbenzene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-methyl-1-vinylbenzene is reacted with benzylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is performed in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-(Benzyloxy)-2-methylbenzaldehyde or 4-(Benzyloxy)-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-2-methyl-1-ethylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-methyl-1-vinylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of polymers and advanced materials with specific properties.

    Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methyl-1-vinylbenzene depends on its specific application. In catalytic reactions, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 4-(Benzyloxy)-2-methyl-1-vinylbenzene with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OBz, 2-CH₃, 1-CH=CH₂ C₁₆H₁₆O 224.29 High reactivity for polymerization; used in polymer precursors
4-Benzyloxy-2-bromo-1-methoxybenzene 4-OBz, 2-Br, 1-OCH₃ C₁₄H₁₃BrO₂ 293.14 Bromine enables electrophilic substitution; intermediate in pharmaceuticals
2-(Benzyloxy)-1-iodo-4-methylbenzene 2-OBz, 1-I, 4-CH₃ C₁₄H₁₃IO 324.16 Iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura)
4-Methoxy-2-methyl-1-methylsulfanyl-benzene 4-OCH₃, 2-CH₃, 1-SCH₃ C₉H₁₂OS 168.25 Thioether functionality enhances metal coordination; used in catalysis
Key Observations:
  • Electronic Effects : The benzyloxy group (-OBz) is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, bromo and iodo substituents (-Br, -I) are electron-withdrawing, directing reactions to specific positions .
  • Reactivity : The vinyl group (-CH=CH₂) enables polymerization or Diels-Alder reactions, distinguishing the target compound from halogenated analogs, which are more suited for cross-coupling or substitution .

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